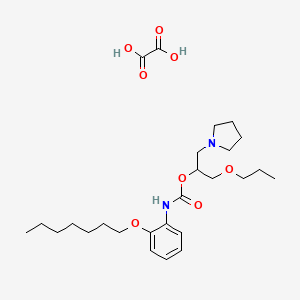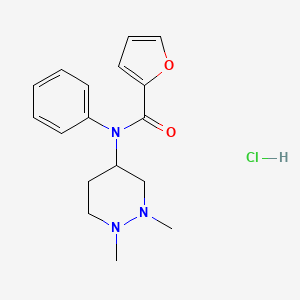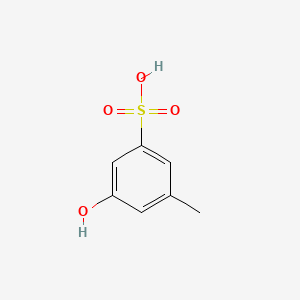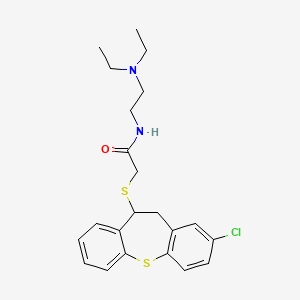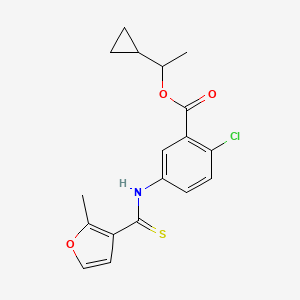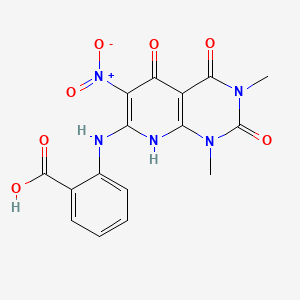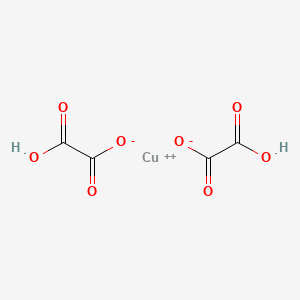
Ethanedioic acid, Cupric Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanedioic acid, cupric salt, commonly known as copper(II) oxalate, is an inorganic compound with the formula CuC2O4. It is a coordination compound where copper is bonded to oxalate ions. This compound is typically found as a hydrate, CuC2O4·nH2O, where n can vary. It is a blue-green crystalline solid that is insoluble in water but soluble in acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper(II) oxalate can be synthesized through the reaction of copper(II) sulfate with oxalic acid. The reaction is typically carried out in an aqueous solution, where copper(II) sulfate reacts with oxalic acid to precipitate copper(II) oxalate: [ \text{CuSO}_4 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{CuC}_2\text{O}_4 + \text{H}_2\text{SO}_4 ]
Industrial Production Methods: Industrial production of copper(II) oxalate involves similar methods but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The precipitated copper(II) oxalate is then filtered, washed, and dried.
Types of Reactions:
Oxidation-Reduction Reactions: Copper(II) oxalate can undergo redox reactions where the copper ion is reduced or oxidized.
Thermal Decomposition: When heated, copper(II) oxalate decomposes to form copper(II) oxide, carbon dioxide, and carbon monoxide: [ \text{CuC}_2\text{O}_4 \rightarrow \text{CuO} + \text{CO}_2 + \text{CO} ]
Common Reagents and Conditions:
Oxidizing Agents: Copper(II) oxalate can react with strong oxidizing agents like potassium permanganate.
Reducing Agents: It can also react with reducing agents such as hydrogen gas under specific conditions.
Major Products:
Copper(II) Oxide: Formed during thermal decomposition.
Carbon Dioxide and Carbon Monoxide: Gaseous by-products of thermal decomposition.
Aplicaciones Científicas De Investigación
Copper(II) oxalate has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other copper compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems due to its coordination properties.
Industry: Used in the production of pigments and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism by which copper(II) oxalate exerts its effects is primarily through its ability to coordinate with other molecules. The copper ion can form complexes with various ligands, influencing biochemical pathways and reactions. In biological systems, copper(II) oxalate can interact with cellular components, potentially disrupting microbial cell walls and inhibiting growth.
Comparación Con Compuestos Similares
Copper(II) Sulfate (CuSO4): Similar in that it contains copper ions but differs in its anionic counterpart.
Copper(II) Chloride (CuCl2): Another copper compound with different chemical properties and uses.
Calcium Oxalate (CaC2O4): Shares the oxalate ion but with calcium instead of copper.
Uniqueness: Copper(II) oxalate is unique due to its specific coordination chemistry and its applications in various fields. Its insolubility in water but solubility in acids makes it distinct from other copper salts.
Propiedades
Número CAS |
56530-90-6 |
|---|---|
Fórmula molecular |
C4H2CuO8 |
Peso molecular |
241.60 g/mol |
Nombre IUPAC |
copper;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/2C2H2O4.Cu/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+2/p-2 |
Clave InChI |
WAMZYWIGKDXBCO-UHFFFAOYSA-L |
SMILES canónico |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


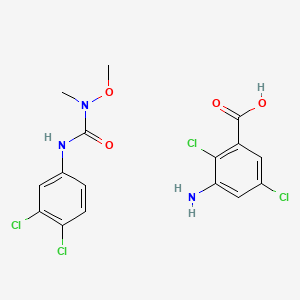

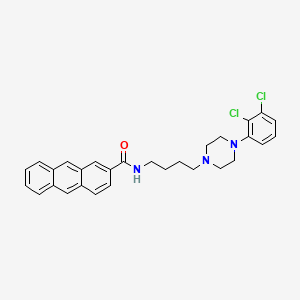

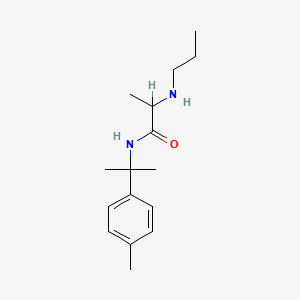

![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)
